molecular formula C16H9BrFNOS2 B12128835 3-(2-Bromophenyl)-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-(2-Bromophenyl)-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12128835
M. Wt: 394.3 g/mol
InChI Key: HVSVGZGXDPVEIP-ZROIWOOFSA-N
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Description

3-(2-Bromophenyl)-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-bromobenzaldehyde with 3-fluorobenzylidene thiosemicarbazide under acidic conditions. The reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

3-(2-Bromophenyl)-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thiazolidinone core can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromophenyl)-5-[(3-chlorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
  • 3-(2-Bromophenyl)-5-[(3-methylphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
  • 3-(2-Bromophenyl)-5-[(3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

3-(2-Bromophenyl)-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic properties and reactivity. This makes it a valuable compound for the development of new materials and therapeutic agents with enhanced performance and specificity.

Properties

Molecular Formula

C16H9BrFNOS2

Molecular Weight

394.3 g/mol

IUPAC Name

(5Z)-3-(2-bromophenyl)-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H9BrFNOS2/c17-12-6-1-2-7-13(12)19-15(20)14(22-16(19)21)9-10-4-3-5-11(18)8-10/h1-9H/b14-9-

InChI Key

HVSVGZGXDPVEIP-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S)Br

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S)Br

Origin of Product

United States

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